molecular formula C6H3FN2O B1403132 3-Fluoro-5-hydroxypicolinonitrile CAS No. 1211584-91-6

3-Fluoro-5-hydroxypicolinonitrile

Cat. No.: B1403132
CAS No.: 1211584-91-6
M. Wt: 138.1 g/mol
InChI Key: CQAIKHBCLOBIRF-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypicolinonitrile: is a fluorinated pyridine derivative with the molecular formula C6H3FN2O and a molecular weight of 138.1 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fifth position, and a nitrile group at the second position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-5-hydroxypicolinonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic stability and bioavailability, making them valuable in drug discovery and development .

Medicine: Fluorinated pyridine derivatives, including this compound, are investigated for their potential therapeutic applications. They can serve as intermediates in the synthesis of pharmaceuticals with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-5-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAIKHBCLOBIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.94 g (20 mmol) of 6-chloro-5-fluoro-3-pyridinol, 360 mg (0.4 mmol) of tris(benzylideneacetone)dipalladium(0), 440 mg (0.8 mmol) 1,1′-bis(diphenylphosphino)ferrocene, 156 mg (2.4 mmol) of zinc powder and 1.4 g (12 mmol) of zinc cyanide in 40 ml of N,N-dimethylacetamide is prepared and the reaction mixture is then stirred at 140° C. for 5 hours. It is left to stand overnight at room temperature. 40 ml of 2 N aqueous ammonia are added slowly and the pH is then adjusted to about 4.5 with 5 N hydrochloric acid. The mixture is extracted 3 times with 100 ml of ethyl acetate and the organic phase obtained is dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by chromatography on silica gel using a methylcyclohexane/ethyl acetate mixture (in a gradient of 8/2 to 5/5; v/v) as the eluent to give 1.8 g of the expected compound in the form of an orange oil (yield=67%).
Quantity
2.94 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
catalyst
Reaction Step One
Name
Quantity
156 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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